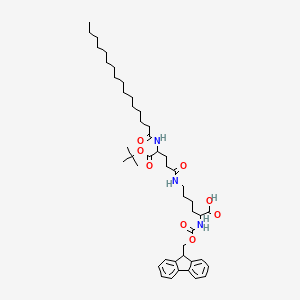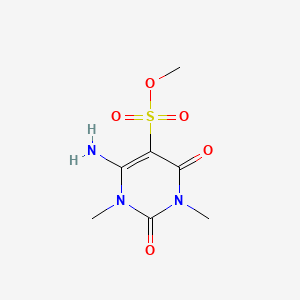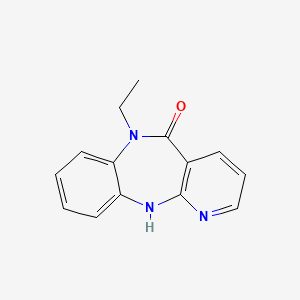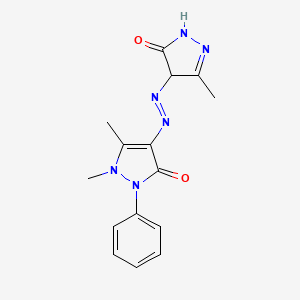![molecular formula C16H22N2O2 B12810757 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione CAS No. 40430-00-0](/img/structure/B12810757.png)
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is a complex organic compound with a unique bicyclic structure.
Vorbereitungsmethoden
The synthesis of 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione typically involves the use of pyridine-based macrocyclic ligands. One common method includes the preparation of Ni(II) complexes with the macrocyclic ligand, followed by the substitution of axial coligands . The reaction conditions often involve the use of solvents like acetonitrile and reagents such as bromide, iodide, and imidazole .
Analyse Chemischer Reaktionen
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can lead to the formation of halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it acts as an inhibitor by binding to enzyme active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione can be compared with other similar compounds, such as:
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione: This compound shares a similar bicyclic structure but differs in its oxygen and nitrogen atom arrangement.
2,11-Diaza-5,8-dioxa-<12>metacyclophan: Another related compound with a different arrangement of oxygen and nitrogen atoms.
The uniqueness of this compound lies in its specific arrangement of atoms and its stability, which make it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
40430-00-0 |
|---|---|
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione |
InChI |
InChI=1S/C16H22N2O2/c19-15-13-8-7-9-14(12-13)16(20)18-11-6-4-2-1-3-5-10-17-15/h7-9,12H,1-6,10-11H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
VTSDMIFKZLXFQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCNC(=O)C2=CC=CC(=C2)C(=O)NCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)


![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)






![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)


